![molecular formula C16H26O2S B14354009 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-05-7](/img/structure/B14354009.png)
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methanesulfinyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain with a methanesulfinyl group is prepared through a series of reactions, including oxidation and substitution reactions.
Attachment to Benzene Ring: The hexyl chain is then attached to the benzene ring through an ether linkage. This step often involves the use of a strong base to deprotonate the hydroxyl group on the benzene ring, followed by nucleophilic substitution with the hexyl chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Produces the corresponding sulfone.
Reduction: Produces the corresponding sulfide.
Substitution: Produces various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl group can participate in redox reactions, affecting the activity of enzymes. The benzene ring and isopropyl group can interact with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfinyl group.
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methanesulfonyl group instead of a methanesulfinyl group.
Uniqueness
1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
90184-05-7 |
|---|---|
Formule moléculaire |
C16H26O2S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
1-(6-methylsulfinylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2S/c1-14(2)15-10-6-7-11-16(15)18-12-8-4-5-9-13-19(3)17/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
Clé InChI |
TVWUSBDDQPLCJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1OCCCCCCS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


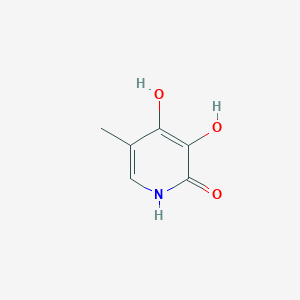
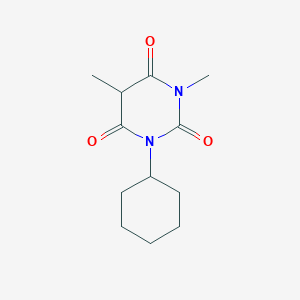


![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
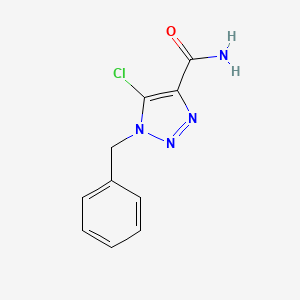
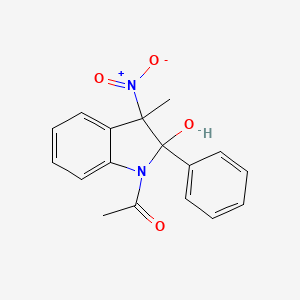
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
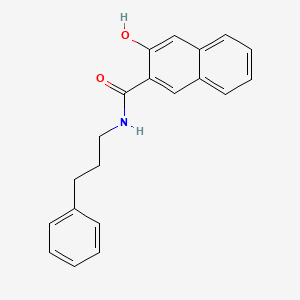
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
